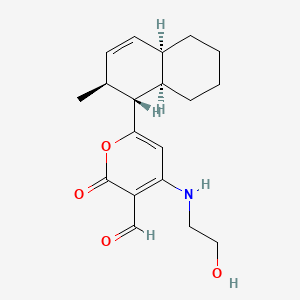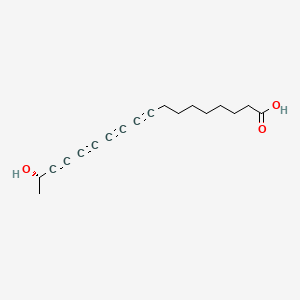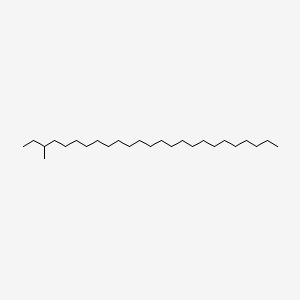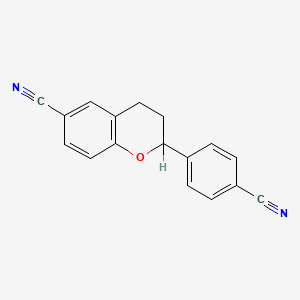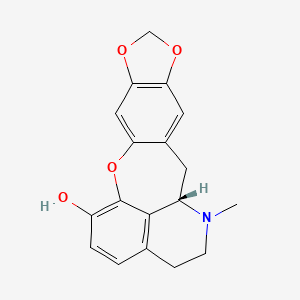
Cularicine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cularicine is an alkaloid.
Applications De Recherche Scientifique
Synthesis and Identification
- Synthesis of Cularicine : The synthesis of (±)-Cularicine was achieved through a multi-step process starting from 2-(2'-Benzyloxyphenoxy)-4,5-methylenedioxy-phenylacetic acid, leading to the construction of the this compound carbon skeleton. This synthesis utilized a modified Pomeranz–Fritsch reaction for adding essential carbon and nitrogen atoms (Noguchi & Maclean, 1975).
- Identification in Genus Sarcocapnos : this compound, along with other cularine alkaloids, was identified and quantified in the genus Sarcocapnos (Fumariaceae). This study utilized GC-MS for alkaloid identification, contributing to the understanding of chemotaxonomy in these plants (Suau et al., 2005).
Biological Activity and Applications
- Anti-Inflammatory Effects : A study on marine-derived fungal strain metabolites, including curvularin-type polyketides, demonstrated significant anti-inflammatory effects. These metabolites inhibited overproduction of inflammatory mediators, suggesting potential therapeutic applications in inflammation-related conditions (Ha et al., 2017).
- Chemical Structure and Properties : A comprehensive examination of cularine alkaloids, including this compound, detailed their chemical structures and synthetic pathways. This knowledge is essential for understanding their potential biomedical applications (Manske, 1954).
Nanomedicine and Drug Delivery Systems
- Nanomedicine Research : While not directly about this compound, studies in nanomedicine provide insights into how nano-based drug delivery systems could be applied to compounds like this compound. This research explores the potential of nanoparticles in enhancing drug efficacy and targeting specific disease sites, which could be relevant for this compound's medical applications (Min et al., 2015); (Tinkle et al., 2014).
Propriétés
Numéro CAS |
2271-08-1 |
|---|---|
Formule moléculaire |
C18H17NO4 |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
(13S)-14-methyl-2,6,8-trioxa-14-azapentacyclo[11.7.1.03,11.05,9.017,21]henicosa-1(20),3,5(9),10,17(21),18-hexaen-20-ol |
InChI |
InChI=1S/C18H17NO4/c1-19-5-4-10-2-3-13(20)18-17(10)12(19)6-11-7-15-16(22-9-21-15)8-14(11)23-18/h2-3,7-8,12,20H,4-6,9H2,1H3/t12-/m0/s1 |
Clé InChI |
RUNKBNVIYGVBMW-LBPRGKRZSA-N |
SMILES isomérique |
CN1CCC2=C3[C@@H]1CC4=CC5=C(C=C4OC3=C(C=C2)O)OCO5 |
SMILES |
CN1CCC2=C3C1CC4=CC5=C(C=C4OC3=C(C=C2)O)OCO5 |
SMILES canonique |
CN1CCC2=C3C1CC4=CC5=C(C=C4OC3=C(C=C2)O)OCO5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-6-fluoranyl-1-methyl-7-[4-[(5-methyl-2-oxidanylidene-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxidanylidene-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid](/img/structure/B1203504.png)
![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1203506.png)
![3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid](/img/structure/B1203512.png)
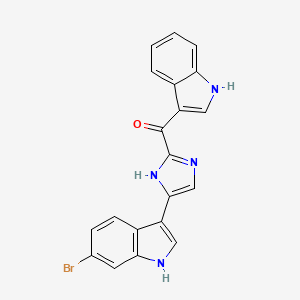
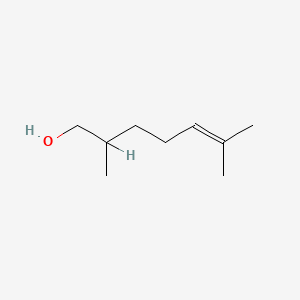
![Cyclohept[b]indole](/img/structure/B1203517.png)
![(1R,7S,9aR,11aR)-3a-(1-hydroxyprop-2-enyl)-6,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-1,2,4,5,5a,7,8,9,10,11-decahydronaphtho[1,2-g][1]benzofuran-7-ol](/img/structure/B1203518.png)
